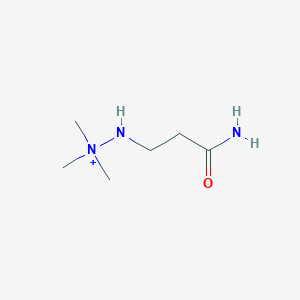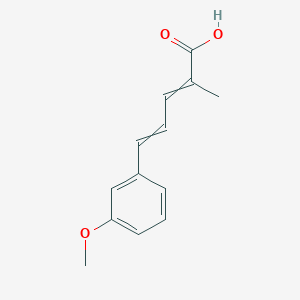![molecular formula C22H30O4 B14400369 2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene CAS No. 89487-32-1](/img/structure/B14400369.png)
2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydropentalene core with ethoxyethoxy and propynyl groups, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropentalene core, followed by the introduction of ethoxyethoxy and propynyl groups through various substitution reactions. Common reagents used in these reactions include alkynes, ethers, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions can be used to modify the alkyne groups to alkenes or alkanes.
Substitution: The ethoxyethoxy and propynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
作用机制
The mechanism by which 2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: A compound with similar structural features but different functional groups.
1,3-bis-(2-Propynyloxy)propan-2-ol: Another compound with propynyl groups but a different core structure.
1,2-Bis(1-ethoxyethoxy)propane: Shares the ethoxyethoxy groups but lacks the tetrahydropentalene core.
Uniqueness
2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]-1,3a,4,6a-tetrahydropentalene stands out due to its combination of a tetrahydropentalene core with ethoxyethoxy and propynyl groups
属性
CAS 编号 |
89487-32-1 |
|---|---|
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
2,5-bis[3-(1-ethoxyethoxy)prop-1-ynyl]-1,3a,4,6a-tetrahydropentalene |
InChI |
InChI=1S/C22H30O4/c1-5-23-17(3)25-11-7-9-19-13-21-15-20(16-22(21)14-19)10-8-12-26-18(4)24-6-2/h13,16-18,21-22H,5-6,11-12,14-15H2,1-4H3 |
InChI 键 |
GBVRCCXVXKXPCG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)OCC#CC1=CC2CC(=CC2C1)C#CCOC(C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)


